molecular formula C13H9ClN2O B12219262 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine

7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine

Cat. No.: B12219262
M. Wt: 244.67 g/mol
InChI Key: YMFSEHYHSGHTHH-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with phenyl isocyanate, followed by cyclization with an appropriate reagent to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can target the chloro group, potentially replacing it with hydrogen or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-5-phenyl[1,2]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating various cellular pathways involved in cell growth and survival .

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

7-chloro-3-methyl-5-phenyl-[1,2]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C13H9ClN2O/c1-8-12-13(17-16-8)10(14)7-11(15-12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

YMFSEHYHSGHTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1N=C(C=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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